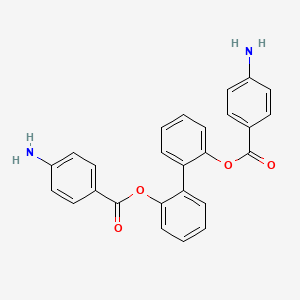

![molecular formula C14H11Cl2N3 B5514533 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)

2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific chlorophenyl and amino components with nicotinonitrile derivatives. For example, compounds similar in structure have been synthesized through processes involving the condensation of chlorophenyl derivatives with nicotinonitrile under specific conditions to achieve the desired chemical structure (J. V. Guna et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6 phenylnicotinonitrile, reveals detailed geometric parameters and different environments within the crystal structure, as determined by single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations further enhance understanding of the structural and chemical properties of these compounds (Z. Hosseinzadeh et al., 2021).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds involve interactions that can influence the stability and reactivity of the molecule. For instance, the presence of dichlorophenyl groups can affect the electronic distribution and chemical reactivity of the nicotinonitrile derivative, impacting its potential applications in various fields (D. Shi et al., 2004).

Physical Properties Analysis

The physical properties of compounds with similar structures can be examined through spectroscopic techniques, revealing insights into their stability, solubility, and molecular interactions. Studies on analogous compounds have utilized IR, 1H-NMR, and mass spectrometry to elucidate their physical characteristics (Nagaraju Kerru et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of similar compounds, are influenced by their molecular structure and substituent effects. For example, the presence of dichlorophenyl and dimethylnicotinonitrile groups can confer specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in electrophilic substitution reactions (C. S. C. Kumar et al., 2016).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study by Behbehani et al. (2011) on the synthesis of new indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives using 2-arylhydrazononitriles demonstrated promising antimicrobial activities against various bacterial strains and yeast. The synthetic route involved the reaction of 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile and its derivatives with hydroxylamine hydrochloride, leading to compounds displaying strong antimicrobial properties (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011).

Molecular Structure Analysis

Hosseinzadeh et al. (2021) determined the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) through single-crystal X-ray diffraction. This study highlighted the impact of dispersion forces on the stability of ADPN crystals and proposed that hydrogen bond interactions between ADPN molecules contribute to the dimerization process, offering insights into the structural and chemical properties of such compounds (Hosseinzadeh, Z., Khavani, M., Ramazani, A., Ahankar, H., & Kinzhybalo, V., 2021).

Environmental Science and Pollution Remediation

Goskonda et al. (2002) investigated the sonochemical degradation of aromatic organic pollutants, including chlorophenols and nitroaromatics, in dilute aqueous solution. This study demonstrates the potential of ultrasound in the mineralization of these pollutants, highlighting a significant method for the remediation of environmental contaminants (Goskonda, S., Catallo, W., & Junk, T., 2002).

Mécanisme D'action

The mechanism of action of this compound in biological systems would depend on its specific activity. For example, if it were a drug, it might interact with certain proteins or enzymes in the body. The presence of the aromatic rings and polar groups could allow it to form interactions with biological targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dichloroanilino)-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3/c1-8-5-9(2)18-14(11(8)7-17)19-10-3-4-12(15)13(16)6-10/h3-6H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJUMVBNORIYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NC2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)

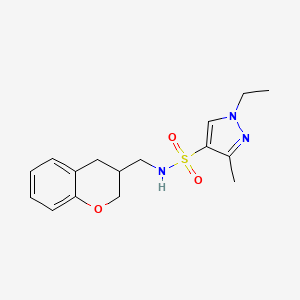

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

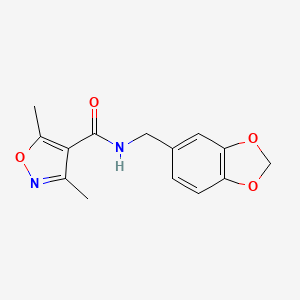

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)

![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)

![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)

![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)